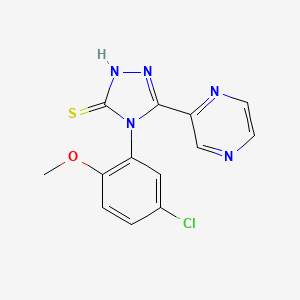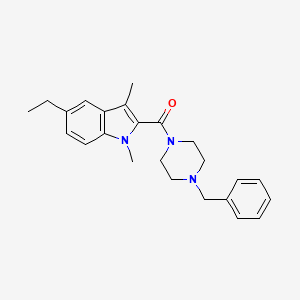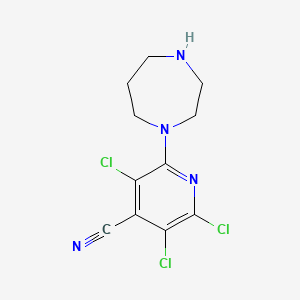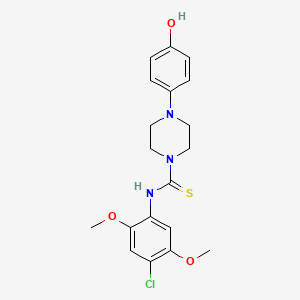![molecular formula C13H20N4O6 B10864289 3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-](/img/structure/B10864289.png)
3,7-Diazabicyclo[3.3.1]nonane, 3,7-diacetyl-9,9-dimethyl-1,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[331]NON-3-YL)-1-ETHANONE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE typically involves a multi-step process. One common method starts with the Mannich reaction, where 1,3-dinitropropanes react with formaldehyde and primary amines to form 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane derivatives . The acetylation of these derivatives can then be achieved using acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amines, while oxidation produces nitro compounds.
Scientific Research Applications
1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The acetyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
1,5-Dinitro-3,7-diazabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but lacks the acetyl group.
3,5-Dinitropiperidine: Another related compound with a simpler ring structure.
Uniqueness: 1-(7-ACETYL-9,9-DIMETHYL-1,5-DINITRO-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)-1-ETHANONE is unique due to its specific combination of functional groups and its bicyclic framework, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20N4O6 |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(7-acetyl-9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C13H20N4O6/c1-9(18)14-5-12(16(20)21)7-15(10(2)19)8-13(6-14,17(22)23)11(12,3)4/h5-8H2,1-4H3 |
InChI Key |
NHNWMGAPTRPYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2(C)C)[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10864208.png)


![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10864229.png)
![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)

![2-[(4-Chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B10864258.png)


![1-[3-(Dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10864264.png)
![methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate](/img/structure/B10864269.png)
![Methyl 2-[(3-benzyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B10864275.png)

![2-Oxopropane-1,3-diyl bis[4-(2,5-dioxopyrrolidin-1-yl)benzoate]](/img/structure/B10864309.png)
